1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine
Overview
Description
1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine is a heterocyclic compound that contains both a piperazine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine typically involves the reaction of 1-methylpiperazine with 1H-pyrazole-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4-Methylpiperazine: A compound with a similar piperazine ring structure.
Uniqueness
1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine is unique due to the combination of both piperazine and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .
Biological Activity
1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Chemical Structure : The compound features a piperazine ring substituted with a methyl group and a pyrazole moiety, which is crucial for its biological activity. The general formula can be represented as:
Molecular Characteristics :
- Molecular Weight : 168.21 g/mol
- Solubility : Soluble in polar solvents, indicating potential bioavailability.
1. Anticancer Properties
Research has shown that this compound exhibits notable anticancer properties. For instance, studies have indicated its effectiveness against various cancer cell lines, demonstrating cytotoxic effects that surpass those of established chemotherapeutics like bleomycin . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu (hypopharyngeal) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
A549 (lung cancer) | 18 | Inhibition of proliferation |
2. Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against both bacterial and fungal strains, suggesting potential applications in treating infections. The interaction with microbial enzymes may disrupt cellular processes, leading to cell death.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |
---|---|---|
E. coli | 32 µg/mL | Bactericidal |
S. aureus | 16 µg/mL | Bacteriostatic |
C. albicans | 64 µg/mL | Fungicidal |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : The pyrazole moiety is known to form hydrogen bonds with active sites in protein kinases, inhibiting their activity and thereby affecting signaling pathways involved in cell growth and survival .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects by promoting apoptosis through ROS-mediated pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on FaDu Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity compared to control groups .
- In Vivo Models : Animal studies have shown that administration of the compound led to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.
Properties
IUPAC Name |
1-methyl-4-(pyrazol-1-ylmethyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-11-5-7-12(8-6-11)9-13-4-2-3-10-13/h2-4H,5-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIOXWDMKJGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403102 | |
Record name | 1-METHYL-4-(1H-PYRAZOL-1-YLMETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91272-90-1 | |
Record name | 1-METHYL-4-(1H-PYRAZOL-1-YLMETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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